molecular formula C19H15N3O2S B5765631 3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide

3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No. B5765631
M. Wt: 349.4 g/mol
InChI Key: FVXOSUBDVIOVQZ-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms and other cellular processes. In

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its inhibition of the protein kinase CK1δ. This enzyme plays a crucial role in regulating circadian rhythms and other cellular processes by phosphorylating key proteins. Inhibition of CK1δ by this compound leads to disruption of circadian rhythms and other cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide are diverse and complex. In addition to its role in regulating circadian rhythms, it has been shown to have anti-cancer activity by inducing apoptosis in cancer cells. It also has potential use in the treatment of neurological disorders by modulating neurotransmitter systems. However, its effects on other cellular processes are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide in lab experiments is its potent and selective inhibition of CK1δ. This allows for precise modulation of circadian rhythms and other cellular processes. However, its complex effects on other cellular processes may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide. One area of interest is its potential use in treating sleep disorders. Another area of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease and bipolar disorder. Additionally, further studies are needed to fully understand its anti-cancer activity and other effects on cellular processes.

Synthesis Methods

The synthesis of 3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves several steps. The starting material is 2-amino-3-methoxypyridine, which is reacted with 2-bromo-5-chlorothiophene to form 2-(2-chloro-5-thienyl)imidazo[1,2-a]pyridine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product.

Scientific Research Applications

3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer activity, as well as potential use in the treatment of neurological disorders such as Alzheimer's disease and bipolar disorder. Additionally, its role in regulating circadian rhythms has led to research into its potential use in treating sleep disorders.

properties

IUPAC Name

3-methoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-24-14-7-4-6-13(12-14)19(23)21-18-17(15-8-5-11-25-15)20-16-9-2-3-10-22(16)18/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXOSUBDVIOVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

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